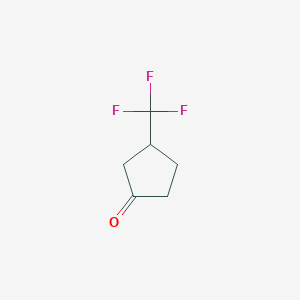

3-(Trifluoromethyl)cyclopentan-1-one

Description

Significance of Trifluoromethyl Moieties in Synthetic Design and Fluorine Chemistry

The trifluoromethyl group is one of the most vital fluorinated motifs used in medicinal chemistry and materials science. mdpi.com Its incorporation into organic molecules is a well-established strategy to modulate a compound's biological and physicochemical characteristics. researchgate.netnih.gov The unique properties of the -CF3 group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.

Key properties imparted by the trifluoromethyl group include:

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond (485.3 kJ/mol vs. 414.2 kJ/mol), which makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes. mdpi.comnih.gov This can increase a drug's half-life in the body. researchgate.net

Lipophilicity : The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate cell membranes. mdpi.com This property is crucial for improving the absorption and distribution of drug candidates. nbinno.com

Binding Affinity : As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic properties of a molecule, potentially improving electrostatic and hydrogen bonding interactions with biological targets. researchgate.net This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes. nih.gov

Bioisosterism : Due to its steric profile, the trifluoromethyl group can act as a bioisostere for other chemical groups, such as the chlorine atom or the isopropyl group, allowing chemists to fine-tune molecular shape and properties. mdpi.commdpi.com

These attributes have led to the widespread integration of the -CF3 group in numerous FDA-approved drugs, including the antidepressant Fluoxetine, the anti-HIV drug Tipranavir, and the cancer therapeutic Alpelisib. nih.govmdpi.com

Table 1: Physicochemical Impact of the Trifluoromethyl Group

| Property | Effect of -CF3 Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. mdpi.comnih.gov |

| Lipophilicity | Increased | Enhances permeability across biological membranes. mdpi.comnbinno.com |

| Binding Affinity | Can be enhanced | Strong electron-withdrawing nature alters molecular electronics. researchgate.net |

| Conformation | Influences molecular shape | Steric bulk and electronic effects can lock conformation. |

| pKa | Lowers pKa of nearby acidic/basic groups | Strong inductive effect from highly electronegative fluorine atoms. nbinno.com |

Contextualization of 3-(Trifluoromethyl)cyclopentan-1-one within the Class of Trifluoromethylated Cyclic Ketones

This compound (CAS Number 1391205-62-1) is a specific example within the broader family of trifluoromethylated cyclic ketones. chemicalbook.com This class of compounds includes rings of various sizes, such as cyclobutanones, cyclopentanones, and cyclohexanones, each bearing a -CF3 group. The position of the trifluoromethyl group relative to the ketone's carbonyl function is critical to the molecule's reactivity and potential applications.

Overview of Research Challenges and Opportunities in Cyclic Ketone Trifluoromethylation

The synthesis of trifluoromethylated compounds, including cyclic ketones, presents significant challenges for organic chemists. researchgate.nethovione.com Historically, methods for introducing the -CF3 group often required harsh conditions or specialized, hazardous reagents.

Key Challenges:

Reagent Availability and Handling : Many trifluoromethylating agents are gaseous (e.g., trifluoromethane, CF3Br) or require careful handling. acs.orgbeilstein-journals.org

Selectivity : Achieving regioselective trifluoromethylation on a cyclic scaffold can be difficult, often leading to mixtures of products.

Functional Group Tolerance : The reaction conditions must be mild enough to be compatible with other functional groups present in the molecule. beilstein-journals.org

Direct O-Trifluoromethylation : The direct trifluoromethylation of the oxygen atom of a ketone to form a trifluoromethyl enol ether has been a long-standing and unresolved problem, limiting access to this class of compounds. nih.gov

Opportunities and Recent Advances:

Despite these challenges, significant progress has been made, opening new opportunities for research and application.

Novel Reagents : The development of new, more manageable trifluoromethylating agents, such as TMSCF3 (Ruppert-Prakash reagent) and various electrophilic and nucleophilic reagents, has broadened the scope of these reactions. beilstein-journals.orgnih.gov

Catalytic Methods : Advances in transition metal catalysis and photoredox catalysis have enabled the trifluoromethylation of ketones and their derivatives under much milder conditions. acs.orgacs.org For instance, the photoinduced trifluoromethylation of O-silyl enol ethers using CF3Br has emerged as a practical method to produce α-CF3 substituted ketones. acs.org

Flow Chemistry : The use of flow reactors is being explored to safely handle gaseous reagents and improve reaction efficiency and scalability for trifluoromethoxylation processes. acs.org

Broader Substrate Scope : Modern methods are expanding the range of substrates that can be successfully trifluoromethylated, providing access to a wider variety of complex fluorinated molecules. beilstein-journals.org

These advancements continue to make compounds like this compound more accessible, paving the way for their increased use in the discovery of new medicines and materials. hovione.com

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZAJOGAKVUGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391205-62-1 | |

| Record name | 3-(trifluoromethyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Cyclopentan 1 One and Analogous Structures

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF₃ group into a pre-existing molecular framework. These methods are broadly classified as nucleophilic, electrophilic, and radical trifluoromethylation, each offering unique advantages in terms of substrate scope and reaction conditions.

Nucleophilic Trifluoromethylation of Precursors

Nucleophilic trifluoromethylation is a widely employed strategy that utilizes a trifluoromethyl anion (CF₃⁻) equivalent to attack an electrophilic carbon center. This approach is particularly effective for the synthesis of 3-(trifluoromethyl)cyclopentan-1-one from α,β-unsaturated precursors like cyclopentenone.

The direct use of the trifluoromethyl anion is challenging due to its instability. nih.gov Therefore, reagents that can deliver a CF₃⁻ equivalent under mild conditions are crucial. The most prominent of these is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. semanticscholar.org This reagent, in the presence of a suitable initiator, generates a nucleophilic trifluoromethyl species. Other trifluoromethylating agents include trifluoromethyl-metal reagents, which also serve as sources of a nucleophilic CF₃ group. researchgate.net

The generation of the active trifluoromethylating species from TMSCF₃ is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). organic-chemistry.org The fluoride ion attacks the silicon atom of TMSCF₃, leading to the formation of a hypervalent siliconate intermediate, which then releases the trifluoromethyl anion or a related reactive species. nih.gov

Table 1: Common Reagents for Nucleophilic Trifluoromethylation

| Reagent Name | Chemical Formula | Initiator/Activator |

| Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | Fluoride ions (e.g., TBAF, CsF) |

| Trifluoromethane (Fluoroform) | HCF₃ | Strong bases (e.g., KHMDS) |

| Trifluoromethyl Copper | "CuCF₃" | Generated in situ |

The nucleophilic trifluoromethyl group generated from reagents like TMSCF₃ readily reacts with carbonyl compounds. In the context of synthesizing this compound, the key precursor is an α,β-unsaturated ketone, such as 2-cyclopenten-1-one. The reaction proceeds via a 1,4-conjugate addition (Michael addition) of the trifluoromethyl anion equivalent to the enone system. researchgate.net

This process typically yields an enolate intermediate, which is subsequently trapped with a silylating agent or protonated upon workup to afford the desired this compound. A detailed mechanistic study has shown that the reaction of TMSCF₃ with ketones involves an anionic chain reaction where the product alkoxide and the CF₃⁻ anion act as chain carriers. nih.gov The reaction of enones with TMSCF₃ in the presence of catalytic CsF provides α-trifluoromethyl silyl (B83357) ethers in high yields, which can then be hydrolyzed to the corresponding ketones. organic-chemistry.org

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that delivers a trifluoromethyl cation (CF₃⁺) equivalent or a species with a polarized C-CF₃ bond where the carbon is electrophilic. For the synthesis of this compound, this strategy typically employs a cyclopentanone-derived enolate or silyl enol ether as the nucleophile.

A variety of electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents, being the most prominent. beilstein-journals.orgnih.gov These reagents are generally stable, easy to handle, and react with a wide range of nucleophiles under relatively mild conditions.

The reaction of a silyl enol ether derived from cyclopentanone (B42830) with an electrophilic trifluoromethylating agent, such as Togni's reagent, can be catalyzed by copper salts. organic-chemistry.org Mechanistic investigations suggest that this transformation can proceed through the generation of a CF₃ radical, which then adds to the silyl enol ether, followed by an oxidation step. This method is effective for producing α-trifluoromethyl ketones. organic-chemistry.org Alternatively, direct trifluoromethylation of pre-formed enolates with electrophilic reagents in the presence of a Lewis acid has also been reported. acs.org

Table 2: Prominent Electrophilic Trifluoromethylating Reagents

| Reagent Type | Example Reagent |

| Hypervalent Iodine Reagents | Togni's Reagents |

| Sulfonium Salts | Umemoto's Reagents |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation has emerged as a powerful tool in organic synthesis, offering complementary reactivity to ionic methods. This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then participate in various bond-forming reactions.

Trifluoromethyl radicals can be generated from a variety of precursors under different conditions, including photoredox catalysis, thermal initiation, or through the use of radical initiators. rsc.org Sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, is a widely used and versatile precursor for the generation of the •CF₃ radical, often in the presence of an oxidant or under photochemical conditions. santiago-lab.com

A highly relevant methodology for the synthesis of trifluoromethylated cyclopentanones involves a visible-light-induced reductive alkyltrifluoromethylation of ynones using the Langlois reagent. rsc.org This reaction proceeds through a radical pathway involving the regioselective addition of the trifluoromethyl radical to the alkyne, followed by a 1,5-hydrogen atom transfer (HAT) and a 5-endo-trig cyclization to form a five-membered ring. Subsequent reduction and protonation yield the highly functionalized trifluoromethylated cyclopentanone. This diastereoselective method provides a direct route to structures analogous to this compound from acyclic precursors. rsc.org

Table 3: Common Precursors for Trifluoromethyl Radical Generation

| Precursor | Method of Generation |

| Sodium trifluoromethanesulfinate (Langlois reagent) | Oxidation or photolysis |

| Trifluoroiodomethane (CF₃I) | Photolysis or radical initiator |

| S-(Trifluoromethyl)diphenylsulfonium triflate | Reduction |

Boron Radical-Catalyzed Cycloaddition Reactions for Trifluoromethylated Cyclopentanes

A highly efficient, metal-free protocol for synthesizing trifluoromethyl-substituted cyclopentanes has been developed utilizing a boron radical-catalyzed [3+2] cycloaddition. thieme-connect.decolab.ws This method employs the reaction of aroylcyclopropanes with trifluoromethyl-substituted alkenes, offering a modular and atom-economical approach. researchgate.netthieme-connect.com The process is initiated by a pyridine-boryl radical catalyst and is characterized by its operational simplicity and compatibility with a diverse range of functional groups, generally providing products in good to high yields. thieme-connect.decolab.ws

The reaction mechanism is believed to involve the addition of a radical across the carbon-carbon double bond of the electron-deficient β-(trifluoromethyl)styrene, which generates an α-CF3 alkyl radical. thieme-connect.com A key challenge in such reactions is the potential for β-fluorine elimination from this intermediate. However, in this catalytic cycle, the subsequent intramolecular radical cyclization and pyridine-mediated boronyl transfer steps are kinetically favored, effectively outcompeting the elimination side reaction and leading to the desired trifluoromethyl-substituted cyclopentane (B165970) product. thieme-connect.com

| Aroylcyclopropane | Trifluoromethyl-substituted Alkene | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-benzoylcyclopropane | (E)-1,1,1-Trifluoro-3-phenylprop-2-ene | (3R,4S,5S)-3-Benzoyl-4-(4-methoxyphenyl)-5-phenyl-1-(trifluoromethyl)cyclopentane | 85 |

| 1-Benzoyl-2-(4-chlorophenyl)cyclopropane | (E)-1,1,1-Trifluoro-3-phenylprop-2-ene | (3R,4S,5S)-3-Benzoyl-4-(4-chlorophenyl)-5-phenyl-1-(trifluoromethyl)cyclopentane | 78 |

| 1-Benzoyl-2-(p-tolyl)cyclopropane | (E)-3-(4-Bromophenyl)-1,1,1-trifluoroprop-2-ene | (3R,4S,5S)-3-Benzoyl-5-(4-bromophenyl)-4-(p-tolyl)-1-(trifluoromethyl)cyclopentane | 82 |

| 1-(4-Fluorobenzoyl)-2-phenylcyclopropane | (E)-1,1,1-Trifluoro-3-(thiophen-2-yl)prop-2-ene | (3R,4S,5S)-3-(4-Fluorobenzoyl)-4-phenyl-5-(thiophen-2-yl)-1-(trifluoromethyl)cyclopentane | 75 |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic systems, allowing for the rapid assembly of complex molecular architectures with high levels of stereocontrol.

The [3+2] annulation, or cycloaddition, represents a direct and efficient pathway to five-membered rings. organic-chemistry.org The aforementioned boron radical-catalyzed reaction is a prime example of this strategy being applied to the synthesis of trifluoromethylated cyclopentanes. thieme-connect.dethieme-connect.com In this context, the aroylcyclopropane acts as a three-carbon (C3) building block, while the trifluoromethyl-substituted alkene serves as the two-carbon (C2) component. This metal-free approach provides a valuable alternative to traditional methods for constructing these important structural motifs. researchgate.net

The hetero-Diels-Alder reaction is a variation of the classic Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgscu.edu.cn This reaction is a powerful method for synthesizing heterocyclic compounds. For instance, organocatalytic asymmetric oxa-hetero-Diels–Alder reactions between enones and aryl trifluoromethyl ketones have been employed to produce trifluoromethyl-substituted tetrahydropyranones with high diastereoselectivity and enantioselectivity. rsc.org In these [4+2] cycloadditions, the enamine of the enone functions as the diene component, while the carbonyl group of the aryl trifluoromethyl ketone acts as the dienophile. rsc.org While this example leads to a six-membered ring, the underlying principle of using trifluoromethylated building blocks in cycloadditions is broadly applicable and can be adapted for the synthesis of five-membered rings through different cycloaddition modes (e.g., [3+2] or [2+2+1]).

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile that yields a five-membered heterocycle. organic-chemistry.orgwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry. researchgate.netfu-berlin.de The strategy is highly effective for creating regio- and stereoselective five-membered rings. wikipedia.org For example, the diastereoselective synthesis of a disubstituted cyclopentane, which serves as a model for the cyclopentane ring system of certain alkaloids, has been achieved using an intramolecular 1,3-dipolar cycloaddition. nih.gov

In the context of trifluoromethylated systems, nitrile imines can undergo [3+2] cycloaddition with trifluoroacetonitrile (B1584977) (CF3CN), generated in situ, to regioselectively produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.com While this specific example yields a triazole, the fundamental reaction of a 1,3-dipole with a trifluoromethylated π-system can be applied to construct carbocyclic cyclopentane-fused systems, which are precursors to compounds like this compound. This involves designing substrates where an intramolecular cycloaddition between a 1,3-dipole and a trifluoromethyl-alkene leads to the desired fused carbocyclic ring.

Functional Group Transformations and Ring Manipulations

Ring expansion, or homologation, of cyclic ketones provides a valuable method for synthesizing larger ring systems from more readily available precursors. A significant advancement in this area is the catalytic asymmetric homologation of 4-substituted cyclohexanones to α-trifluoromethyl cycloheptanones. tcsedsystem.edunih.gov This reaction utilizes 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the trifluoromethyl source and is catalyzed by a Scandium(III)/chiral bisoxazoline complex. tcsedsystem.eduresearchgate.net

The process is highly efficient, creating two new chiral centers with excellent diastereoselectivity and enantioselectivity. tcsedsystem.edu The mechanism is believed to proceed through a Tiffeneau–Demjanov-type rearrangement. thieme-connect.com This methodology offers a direct route to chiral α-trifluoromethyl cyclic ketones, demonstrating the power of homologation reactions to introduce trifluoromethyl groups while simultaneously expanding the ring size. researchgate.netresearchgate.net

| Cyclohexanone Substrate | Product (α-Trifluoromethyl Cycloheptanone) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Phenylcyclohexan-1-one | 2-(Trifluoromethyl)-5-phenylcycloheptan-1-one | 95 | >20:1 | 98 |

| 4-(4-Methoxyphenyl)cyclohexan-1-one | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)cycloheptan-1-one | 92 | >20:1 | 99 |

| 4-(4-Chlorophenyl)cyclohexan-1-one | 5-(4-Chlorophenyl)-2-(trifluoromethyl)cycloheptan-1-one | 96 | >20:1 | 98 |

| 4-(Naphthalen-2-yl)cyclohexan-1-one | 5-(Naphthalen-2-yl)-2-(trifluoromethyl)cycloheptan-1-one | 95 | >20:1 | 99 |

Oxidation and Reduction Pathways of Trifluoromethylated Cyclic Compounds

The interconversion of trifluoromethylated cyclic alcohols and ketones through oxidation and reduction represents a fundamental strategy for the synthesis of compounds like this compound.

The oxidation of α-trifluoromethyl secondary alcohols to their corresponding ketones can be challenging due to the strong electron-withdrawing nature of the CF₃ group, which can deactivate the alcohol to oxidation. researchgate.net However, specialized methods have been developed to overcome this. For instance, the use of a recyclable oxoammonium salt, 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, provides a mild and efficient method for this transformation, yielding trifluoromethyl ketones in good to excellent yields without the formation of the hydrate (B1144303), which can be a common side product. nih.gov Another approach utilizes a nitroxide catalyst, which has proven effective for the oxidation of a range of aromatic, heteroaromatic, and conjugated α-trifluoromethyl alcohols. colab.ws

Conversely, the reduction of trifluoromethyl ketones to the corresponding alcohols is a common transformation. For example, the reduction of a dihydroquinoxalin-2-one derivative bearing a trifluoromethyl ketone moiety can be achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), yielding the corresponding trifluoromethyl alcohol. nih.gov While specific studies on the reduction of this compound are not detailed in the provided sources, standard ketone reducing agents are expected to be effective.

An alternative oxidative approach involves the 1,2-oxidative trifluoromethylation of olefins, which can directly lead to the formation of α-trifluoromethyl ketones. rsc.org

| Transformation | Reagents and Conditions | Substrate Scope | Key Features | Citation |

|---|---|---|---|---|

| Oxidation of α-Trifluoromethyl Alcohols | 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, basic conditions | α-Trifluoromethyl alcohols | Mild, rapid, good to excellent yields, recyclable oxidant | nih.gov |

| Oxidation of α-Trifluoromethyl Alcohols | Nitroxide catalyst, K₂S₂O₈, pyridine, acetonitrile, 50 °C | Aromatic, heteroaromatic, and conjugated α-trifluoromethyl alcohols | Catalytic, effective for a range of substrates | colab.ws |

| Reduction of Trifluoromethyl Ketones | LiAlH₄, THF, reflux | Dihydroquinoxalin-2-one derivative with a trifluoromethyl ketone | Standard ketone reduction | nih.gov |

Intramolecular Cyclization of Ketone-Derived Amines

A powerful strategy for the synthesis of complex trifluoromethylated heterocyclic systems involves the intramolecular cyclization of amines derived from cyclic ketones. This approach has been successfully employed to construct fused polycyclic pyrazoles. nih.govresearchgate.net

In this methodology, a β-amino cyclic ketone containing a trifluoromethyl group undergoes diazotization, for instance with tert-butyl nitrite (B80452), to generate a β-diazo ketone intermediate in situ. This intermediate can then undergo an intramolecular Appel-type reaction to form a fused tricyclic pyrazole (B372694). researchgate.net This method is notable for its mild reaction conditions and tolerance of a range of substrates, allowing for the construction of five-, six-, and seven-membered rings. researchgate.net The versatility of this approach is highlighted by its applicability to scale-up synthesis and the further derivatization of the resulting pyrazole products. nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Product | Key Features | Citation |

|---|---|---|---|---|

| Trifluoromethylated β-amino cyclic ketone | tert-butyl nitrite, triphenylphosphine (B44618), CCl₄ | Trifluoromethylated fused tricyclic pyrazole | Mild conditions, broad substrate scope, applicable to different ring sizes | researchgate.net |

Conversion of Carboxylic Acids to Trifluoromethyl Ketones

The direct conversion of carboxylic acids to trifluoromethyl ketones is a highly valuable transformation as it utilizes readily available starting materials. Several effective methods have been developed for this purpose.

One prominent method involves the treatment of an enolizable carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), to form an enediolate. This intermediate is then trifluoroacetylated with a reagent like ethyl trifluoroacetate (B77799) (EtO₂CCF₃). Upon acidic workup, the resulting product undergoes rapid decarboxylation to yield the desired trifluoromethyl ketone. nih.govresearchgate.netnih.gov This one-step process is operationally simple, scalable, and uses inexpensive reagents. nih.govresearchgate.net It has been shown to be effective for both primary and secondary carboxylic acids, including sterically hindered substrates. nih.gov

Another approach utilizes trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine. rsc.org This method also allows for the direct conversion of primary and secondary carboxylic acids to trifluoromethyl ketones after a hydrolysis/decarboxylation step. Additionally, the use of anhydrides as in situ activating reagents enables the trifluoromethylation of a wide range of benzoic acids with trimethyl(trifluoromethyl)silane (TMSCF₃) to provide aryl trifluoromethyl ketones in very good yields. nih.gov

| Method | Reagents and Conditions | Substrate Scope | Key Features | Citation |

|---|---|---|---|---|

| Enediolate Trifluoroacetylation/Decarboxylation | 1. LDA; 2. EtO₂CCF₃; 3. Aqueous HCl | Primary and secondary enolizable carboxylic acids | One-step, scalable, good yields for various substrates | nih.govresearchgate.netnih.gov |

| Trifluoroacetic Anhydride Method | TFAA, pyridine, toluene, 60–100°C; then H₂O, 45°C | Primary and secondary carboxylic acids | Direct conversion | rsc.org |

| TMSCF₃ with Anhydride Activation | TMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C | Benzoic acids | Efficient for aryl trifluoromethyl ketone synthesis | nih.gov |

Catalytic and Asymmetric Synthesis Methods

Catalytic methods, particularly those that allow for asymmetric synthesis, are at the forefront of modern organic chemistry. These approaches offer efficient and selective routes to chiral molecules like this compound.

Transition metal catalysis provides powerful tools for the formation of C-CF₃ bonds and the construction of cyclic systems.

Rhodium (Rh)-catalyzed reactions have been utilized for the synthesis of various fluorinated cyclic compounds. For instance, Rh(III)-catalyzed C-H functionalization has been employed to prepare multisubstituted 3-fluoropyridines. nih.gov Rhodium catalysts are also effective in intramolecular cyclopropanation reactions of trifluoromethyl-substituted allylic cyanodiazoacetates to form cyclopropane-fused γ-lactones. researchgate.net Furthermore, rhodium catalysis has been applied to the regio- and diastereoselective synthesis of difluorinated cyclopentanes through a [3+2] cycloaddition. researchgate.net

Scandium (Sc)-catalyzed reactions , often utilizing scandium(III) triflate (Sc(OTf)₃), are known to promote various organic transformations. Sc(OTf)₃ has been used to catalyze the reactions of donor-acceptor cyclopropanes with 1,1-diarylethylenes, proceeding through a ring-opening of the cyclopropane. rsc.org

Palladium (Pd)-catalyzed reactions are widely used for cross-coupling reactions to form C-C and C-heteroatom bonds. Palladium catalysts can facilitate the cross-coupling of phenyl trifluoroacetate with organoboron compounds to produce trifluoromethyl ketones. nih.gov Additionally, palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles has been achieved using α-(trifluoromethyl)alkenyl acetates. nih.gov

| Metal Catalyst | Reaction Type | Example Application | Key Features | Citation |

|---|---|---|---|---|

| Rhodium (Rh) | Intramolecular Cyclopropanation | Synthesis of trifluoromethyl-substituted cyclopropane-fused γ-lactones | High yields | researchgate.net |

| Rhodium (Rh) | [3+2] Cycloaddition | Synthesis of difluorinated cyclopentanes | Regio- and diastereoselective | researchgate.net |

| Scandium (Sc) | Ring-opening of cyclopropanes | Reaction of donor-acceptor cyclopropanes with diarylethylenes | Mild conditions, good functional group tolerance | rsc.org |

| Palladium (Pd) | Cross-coupling | Synthesis of trifluoromethyl ketones from phenyl trifluoroacetate | Broad scope | nih.gov |

| Palladium (Pd) | Allylic Alkylation | Synthesis of trifluoromethyl-containing 3,3'-disubstituted oxindoles | Stereoselective | nih.gov |

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. In the context of synthesizing chiral trifluoromethylated compounds, several organocatalytic methods have been developed.

The enantioselective α-fluorination of cyclic ketones can be achieved using primary amine functionalized Cinchona alkaloids as organocatalysts. This approach allows for the direct and asymmetric α-fluorination of various cyclic ketones, including cyclopentanone, with high enantioselectivity. Furthermore, this method can exhibit diastereo-, regio-, and chemoselective control in the fluorination of more complex carbonyl systems.

Another strategy involves the asymmetric trifluoromethylthiolation of cyclopentenone-based β-ketoesters, which provides a route to chiral molecules containing the SCF₃ group. researchgate.net Additionally, organocatalytic enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates have been developed, furnishing enantioenriched α-trifluoromethyl tertiary alcohols. nih.gov

| Reaction Type | Catalyst | Substrate | Key Features | Citation |

|---|---|---|---|---|

| Enantioselective α-fluorination | Primary amine functionalized Cinchona alkaloid | Cyclic ketones (e.g., cyclopentanone) | High enantioselectivity, regio- and chemoselective control | |

| Asymmetric trifluoromethylthiolation | Not specified | Cyclopentenone-based β-ketoesters | Access to chiral SCF₃-containing molecules | researchgate.net |

| Enantioselective cross-aldol reaction | Takemoto-type thiourea (B124793) catalysts | Aryl ketones and trifluoromethyl ketone hydrates | Synthesis of enantioenriched α-trifluoromethyl tertiary alcohols | nih.gov |

Controlling the stereochemistry and regiochemistry during the introduction of a trifluoromethyl group is crucial for the synthesis of specific isomers of this compound and its analogs.

A visible light-induced reductive alkyltrifluoromethylation of ynones provides a regio- and diastereoselective route to highly functionalized trifluoromethylated cyclopentanones. This method proceeds via a radical pathway involving the regioselective trifluoromethylation of the carbon-carbon triple bond, followed by a series of steps including a 5-endo-trig closure to form the cyclopentanone ring.

Rhodium catalysis has also been employed to achieve stereo- and regioselective synthesis of fluorinated cyclopentanes. A Rh-catalyzed [3+2] cycloaddition between gem-difluorinated cyclopropanes and internal olefins leads to the efficient synthesis of gem-difluorinated cyclopentanes with excellent regioselectivity and good diastereoselectivity. researchgate.net

In the realm of organocatalysis, the enantioselective α-fluorination of cyclic ketones using primary amine catalysts demonstrates excellent regioselectivity, favoring fluorination away from more substituted positions. This allows for precise control over the position of the fluorine-containing group in complex molecules.

| Method | Catalyst/Conditions | Key Outcome | Mechanism/Features | Citation |

|---|---|---|---|---|

| Reductive alkyltrifluoromethylation of ynones | Visible light, photocatalyst | Regio- and diastereoselective synthesis of trifluoromethylated cyclopentanones | Radical pathway with 5-endo-trig cyclization | |

| [3+2] Cycloaddition | Rhodium catalyst | Regio- and diastereoselective synthesis of difluorinated cyclopentanes | Reaction of gem-difluorinated cyclopropanes with olefins | researchgate.net |

| Enantioselective α-fluorination | Primary amine organocatalyst | Regioselective fluorination of cyclic ketones | Steric and electronic control of regioselectivity |

Synthetic Routes to Key Precursors and Intermediates

The construction of trifluoromethylated carbocyclic and heterocyclic frameworks, such as this compound, relies heavily on the availability of versatile trifluoromethylated building blocks. Key precursors and intermediates, including trifluoromethyl-substituted alkenes, alkynes, and diazoalkanes, serve as foundational synthons for a variety of powerful synthetic transformations. This section details advanced methodologies for the preparation of these crucial intermediates.

Trifluoromethyl-substituted alkenes and alkynes are pivotal precursors for constructing complex fluorinated molecules. Their unique electronic properties and reactivity patterns make them indispensable in modern organofluorine chemistry. A diverse array of synthetic strategies has been developed to access these valuable compounds, ranging from classic olefination reactions to modern metal-catalyzed and photocatalytic methods.

One prominent approach to synthesizing trifluoromethyl-substituted alkenes is the Julia-Kocienski olefination . This reaction involves the condensation of aldehydes with sulfones, such as 1-phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone, under mild, base-mediated conditions. For instance, using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, a variety of aromatic aldehydes can be converted to their corresponding (trifluoromethyl)vinyl derivatives with yields ranging from 23% to 86%, though often with moderate stereoselectivity. nih.gov

Metal-catalyzed cross-coupling reactions offer another powerful avenue. Copper-catalyzed reactions, in particular, have been extensively explored. For example, the trifluoromethylation of terminal alkynes can be achieved using copper catalysts in conjunction with trifluoromethylating agents like Togni's reagent or Me3SiCF3 (Ruppert-Prakash reagent). acs.orgnih.govorganic-chemistry.org These methods often exhibit broad functional group tolerance and can proceed under mild conditions. nih.gov A copper-catalyzed 1,2-bis(trifluoromethylation) of alkynes has also been developed, providing access to E-hexafluorobutenes in a single step with high yield and stereoselectivity. nih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for generating trifluoromethyl radicals for addition to unsaturated systems. organic-chemistry.orgorganic-chemistry.org For instance, the trifluoromethylation of unactivated alkenes can be accomplished using CF3I, a photoredox catalyst like Ru(Phen)3Cl2, and a base such as DBU. organic-chemistry.orgorganic-chemistry.org This method is particularly effective for terminal alkenes, yielding exclusively E-stereoisomers. organic-chemistry.org Similarly, potassium vinyltrifluoroborates can be trifluoromethylated using Togni's reagent under visible light irradiation with Ru(bpy)32 as the catalyst. rsc.org

The following tables summarize key findings from various synthetic methodologies for preparing trifluoromethyl-substituted alkenes and alkynes.

Table 1: Selected Methods for the Synthesis of Trifluoromethyl-Substituted Alkenes

| Method | Substrate | Reagents & Conditions | Product | Yield (%) | Stereoselectivity (E:Z) | Ref |

|---|---|---|---|---|---|---|

| Julia-Kocienski Olefination | Aromatic Aldehydes | 1-phenyl-1H-tetrazol-5-yl 2,2,2-trifluoroethyl sulfone, CsF, DMSO, rt | (Trifluoromethyl)vinyl arenes | 23-86 | Moderate | nih.gov |

| Visible-Light Photoredox Catalysis | Terminal Alkenes | CF3I, Ru(Phen)3Cl2, DBU, CH3CN, visible light | (E)-Alkenyl-CF3 | High | E-only | organic-chemistry.org |

| Copper-Catalyzed Trifluoromethylation | Vinyl Bromides | TMS-CF3, Cu catalyst | Vinyl-CF3 | Good | N/A | nih.gov |

| Heck-like Reaction | In situ formed 3,3,3-trifluoropropene | Aryl Halides, Pd catalyst | Aryl-substituted trifluoromethyl alkenes | N/A | N/A | nih.gov |

Table 2: Selected Methods for the Synthesis of Trifluoromethyl-Substituted Alkynes

| Method | Substrate | Reagents & Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Copper-Mediated Trifluoromethylation | Terminal Alkynes | Me3SiCF3, Cu catalyst | CF3-Alkynes | Good | organic-chemistry.org |

| Copper-Catalyzed Trifluoromethylation | Terminal Alkynes | Togni's reagent, Cu catalyst, rt | CF3-Alkynes | High | nih.gov |

| Electrochemical Trifluoromethylation | Terminal Alkynes | Togni's reagent, DMSO, electrolysis | CF3-Alkynes | Efficient | nih.gov |

| Dual-Gold(I) Catalysis | Terminal Arylalkynes | Togni's reagent, Au catalyst (25 mol%) | Aryl-CF3-Alkynes | Up to 46 | ntnu.no |

| Copper-Catalyzed Bis(trifluoromethylation) | Arylalkynes | Togni reagent II, (bpy)Zn(CF3)2, Cu(CH3CN)4BF4, rt | 1,2-Bis(trifluoromethylated) alkenes | Good | thieme-connect.com |

Trifluoromethylated diazoalkanes are highly versatile reagents, serving as precursors to trifluoromethyl carbenes for cyclopropanation, insertion reactions, and cycloadditions. Their synthesis, however, requires careful handling due to their potential toxicity and explosive nature. Several methods have been established for their preparation, often involving the diazotization of amines or the oxidation of corresponding hydrazones.

A common route to aryl(trifluoromethyl)diazomethanes involves the Bamford-Stevens reaction of tosylhydrazones derived from aryl trifluoromethyl ketones. A procedure for the simultaneous diazotization and trifluoromethylation of arylaldehyde tosylhydrazones has also been developed. These hydrazone precursors are generally more stable and easier to handle than the final diazo compounds. rsc.org For example, 2,2,2-trifluoroethane hydrazones can be readily oxidized to the corresponding diazoalkanes using manganese dioxide (MnO2). rsc.org

Bis(trifluoromethyl)diazomethane can be synthesized from hexafluoroacetone (B58046) hydrazone. The hydrazone is first prepared by reacting hexafluoroacetone imine with anhydrous hydrazine. orgsyn.org Subsequent oxidation of the hexafluoroacetone hydrazone with lead tetraacetate in benzonitrile (B105546) yields bis(trifluoromethyl)diazomethane as a volatile yellow liquid. orgsyn.org This electrophilic diazo compound is a valuable reagent for generating bis(trifluoromethyl)carbene. orgsyn.org

The synthesis of the parent trifluoromethyl diazomethane has been achieved using continuous flow technologies to mitigate the hazards associated with its handling and storage. acs.orgnih.gov In this process, the diazo compound is generated from trifluoroethylamine and sodium nitrite under acidic aqueous conditions. It is then separated in-line by diffusing through a gas-permeable membrane into an organic stream for immediate use in subsequent reactions. acs.orgnih.gov This approach avoids the accumulation of the potentially explosive diazoalkane. sciengine.com

The following table summarizes key methodologies for the preparation of trifluoromethylated diazoalkanes.

Table 3: Methods for the Preparation of Trifluoromethylated Diazoalkanes

| Diazoalkane | Precursor | Reagents & Conditions | Yield (%) | Key Features | Ref |

|---|---|---|---|---|---|

| Aryl(trifluoromethyl)diazomethanes | Arylaldehyde Tosylhydrazones | Simultaneous diazotization and trifluoromethylation | N/A | Utilizes stable hydrazone precursors | |

| 1-Aryl-2,2,2-trifluorodiazoethanes | 1-Aryl-2,2,2-trifluoroethane Hydrazones | MnO2 oxidation | N/A | Improved method for cyclopropanation precursors | rsc.org |

| Bis(trifluoromethyl)diazomethane | Hexafluoroacetone Hydrazone | Lead tetraacetate, benzonitrile | 76-79 | Yields a reactive, electrophilic diazo compound | orgsyn.org |

| Trifluoromethyl diazomethane | Trifluoroethylamine | NaNO2, acidic aqueous conditions (Continuous Flow) | N/A | In-line generation and separation for safety | acs.orgnih.gov |

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms for Trifluoromethylation (e.g., Tiffeneau–Demjanov-type rearrangement, Appel type reaction)

While direct trifluoromethylation of a cyclopentanone (B42830) precursor at the 3-position presents challenges, several classical and modern reactions can be mechanistically adapted to envision pathways for its synthesis. The Tiffeneau–Demjanov and Appel reactions, though not standard for direct trifluoromethylation, provide a framework for discussing relevant mechanistic principles.

Tiffeneau–Demjanov-type Rearrangement:

The Tiffeneau–Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cyclic ketones. mdpi.com A plausible adaptation for synthesizing a trifluoromethylated cyclopentanone might involve a starting material such as a trifluoromethyl-substituted aminomethylcyclobutanol. The reaction is initiated by the treatment of the primary amine with nitrous acid (HONO), which generates a reactive diazotizing agent in situ.

The mechanism proceeds through several key steps:

Diazotization: The primary amino group undergoes diazotization to form a diazonium salt. This is a critical step as the diazonium moiety is an excellent leaving group (N₂ gas).

Carbocation Formation: The unstable diazonium salt readily decomposes, expelling a molecule of nitrogen gas to generate a primary carbocation.

Rearrangement and Ring Expansion: A 1,2-alkyl shift occurs, where a carbon bond from the cyclobutane (B1203170) ring migrates to the carbocation center. This concerted step relieves ring strain and results in the formation of a more stable, resonance-stabilized oxonium ion intermediate on the newly formed five-membered ring. The presence of a trifluoromethyl group on the migrating ring would significantly influence the migratory aptitude and stability of the resulting carbocationic species.

Deprotonation: The oxonium ion is then deprotonated by a weak base (e.g., water) to yield the final cyclopentanone product.

The regioselectivity of the rearrangement is a crucial aspect, dictated by the migratory aptitude of the adjacent ring carbons. The electron-withdrawing nature of the CF₃ group would disfavor the formation of a positive charge on the carbon to which it is attached, thereby influencing which bond migrates.

Appel-type Reaction:

The Appel reaction traditionally converts alcohols to alkyl halides using a combination of a triarylphosphine (like triphenylphosphine (B44618), PPh₃) and a tetrahalomethane (like CCl₄ or CBr₄). researchgate.net While its direct application for trifluoromethylation is not conventional, the mechanistic intermediates are relevant to phosphorus-mediated transformations.

A hypothetical pathway for introducing a trifluoromethyl group might involve a precursor with a hydroxyl group that is transformed to facilitate a subsequent trifluoromethylation step. The core Appel mechanism involves:

Phosphonium (B103445) Salt Formation: Triphenylphosphine acts as a nucleophile, attacking the halogen of the tetrahalomethane to form a phosphonium salt (e.g., [Ph₃PCl]⁺CCl₃⁻). rsc.org

Alkoxide Formation: The alcohol substrate is deprotonated, often by the CCl₃⁻ anion, to form an alkoxide.

Oxyphosphonium Intermediate: The alkoxide then attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a halide ion and forming a key oxyphosphonium intermediate. nih.gov This step effectively converts the hydroxyl group into a good leaving group.

Nucleophilic Substitution: A halide ion then displaces the activated oxygen in an Sₙ2-type reaction, yielding the alkyl halide and triphenylphosphine oxide. The strong P=O double bond formed provides the thermodynamic driving force for the reaction. researchgate.net

In the context of trifluoromethylation, reagents that can deliver a CF₃ nucleophile or radical could potentially intercept such activated intermediates, although this is not a standard Appel reaction.

Characterization and Reactivity of Transient Intermediates (e.g., Oxonium, Carbenes, Carbocations, Radical Species, Diazo Ketones)

The reaction pathways leading to trifluoromethylated cyclopentanones are governed by the formation and reactivity of various short-lived, high-energy transient intermediates.

Carbocations and Oxonium Ions: In reactions like the Tiffeneau-Demjanov rearrangement, a primary carbocation is initially formed upon the loss of N₂ from the diazonium salt. acs.org This species is highly reactive and immediately undergoes rearrangement to a more stable species. The ring expansion leads to a five-membered ring containing an oxonium ion , where the oxygen atom bears a positive charge and is double-bonded to a carbon. This intermediate is significantly more stable than the preceding carbocation due to the octet rule being satisfied for all atoms. Its subsequent deprotonation is rapid, leading to the ketone product.

Radical Species: Modern trifluoromethylation methods often proceed via radical pathways. The trifluoromethyl radical (•CF₃) can be generated from various precursors, such as Langlois' reagent (CF₃SO₂Na) or Togni's reagents, often initiated by photoredox catalysis or other radical initiators. nih.gov Mechanistic studies on the synthesis of trifluoromethyl-substituted cyclopentanes have indicated the involvement of reactive electrophilic carbon-centered CF₃ radicals. beilstein-journals.org These radicals can add to double bonds or abstract hydrogen atoms. A proposed mechanism involves a radical-polar crossover, where a radical intermediate is oxidized to a carbocation , which then couples with an anionic CF₃ source. beilstein-journals.org The C-C cleavage of unstrained cyclopentanones can also be achieved with the aid of a side-chain aryl radical under mild conditions. beilstein-journals.org

Diazo Ketones and Carbenes: Ring expansion of cyclic ketones can also be accomplished using diazoalkanes, such as diazomethane, in a process that shares mechanistic features with the Wolff rearrangement. researchgate.net This reaction involves the formation of an α-diazo ketone intermediate. Upon decomposition, typically promoted by heat or a metal catalyst, the diazo ketone loses N₂ to form a highly reactive α-ketocarbene. A subsequent 1,2-alkyl shift (the Wolff rearrangement) leads to a ketene (B1206846) intermediate, which can be trapped to form the ring-expanded product. While less common for trifluoromethylation, the use of fluorinated diazo compounds could, in principle, generate trifluoromethyl-substituted carbenes , which would then participate in similar rearrangement pathways. acs.org

Below is a table summarizing the key transient intermediates and the reactions in which they are typically observed.

| Intermediate | Description | Associated Reaction(s) |

| Carbocation | A species containing a carbon atom with a positive charge and only six valence electrons. Highly reactive. | Tiffeneau-Demjanov Rearrangement, Radical-Polar Crossover |

| Oxonium Ion | A species containing an oxygen atom with a positive charge. More stable than a carbocation. | Tiffeneau-Demjanov Rearrangement |

| Diazo Ketone | A ketone with a diazo group (–N₂) at the α-position. Precursor to carbenes. | Wolff Rearrangement, Diazo Transfer Reactions |

| Carbene | A neutral species containing a carbon atom with two unshared valence electrons. Highly reactive. | Wolff Rearrangement, Cyclopropanation |

| Radical Species | A species with an unpaired electron, such as the trifluoromethyl radical (•CF₃). | Photoredox Catalysis, Radical Trifluoromethylation |

Transition State Analysis in Catalytic Processes

Understanding the structure and energetics of transition states is fundamental to explaining the selectivity and efficiency of catalytic reactions. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing these fleeting structures. researchgate.net

For the synthesis of complex molecules like trifluoromethylated ketones, catalysts play a crucial role in lowering the activation energy of key steps. DFT calculations can model the transition states of these steps, providing insights into reaction feasibility and selectivity. For instance, in a palladium-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones, DFT studies revealed that the carbonyl group had a greater influence on the site-selectivity during the decarboxylative ring re-construction process than the trifluoromethyl group. rsc.org

In other catalytic systems, computational modeling of diastereomeric transition states has identified non-conventional interactions, such as C-H···O and C-H···π interactions, as key features that selectively stabilize the transition state leading to the major enantiomer. acs.org Trifluoromethyl ketones themselves are potent mimics of the tetrahedral transition-state intermediate of enzymatic hydrolysis, a property that is leveraged in the design of enzyme inhibitors. nih.govnih.gov The stability of these hydrates provides a physical model for the transition states of related reactions.

While specific transition state analyses for the synthesis of 3-(trifluoromethyl)cyclopentan-1-one are not widely documented, studies on related transformations provide a conceptual basis. For example, computational studies of cycloaddition reactions to form cyclopentane (B165970) rings have been used to predict product ratios based on the relative free energies of the various possible transition states. rsc.org Such analyses are crucial for designing catalysts and reaction conditions that favor the desired reaction pathway.

Pathways for Stereochemical Induction and Control

The synthesis of a specific stereoisomer of this compound requires precise control over the creation of the chiral center at the C3 position. Several strategies in asymmetric catalysis can be employed to achieve stereochemical induction.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the enantioselective functionalization of carbonyl compounds. For cyclic ketones, a common strategy involves the formation of a chiral enamine or enolate intermediate. For example, the enantioselective α-fluorination of cyclic ketones has been achieved using primary amine-functionalized Cinchona alkaloids as catalysts. nih.gov A similar approach could be envisioned for the conjugate addition of a trifluoromethylating agent to a cyclopentenone precursor, where the chiral catalyst directs the approach of the nucleophile to one face of the molecule. Stereoselective organocascade reactions have also been developed to construct spirooxindole-fused cyclopentanes with excellent stereochemical outcomes, demonstrating the power of this approach for building complex five-membered rings. acs.org

Metal Catalysis: Chiral metal complexes are widely used for asymmetric transformations. A stereoselective [3+2] cycloaddition of cyclopropyl (B3062369) ketones and radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, can form polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. researchgate.net Similarly, chiral metalloporphyrins have been used as catalysts for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes, a related structural motif. researchgate.net These methodologies could potentially be adapted for the synthesis of chiral trifluoromethyl cyclopentanones.

Substrate Control: Stereochemical control can also be achieved by using a chiral starting material or a chiral auxiliary. In the cyclization of γδ-unsaturated aldehydes to form cyclopentanones, the stereochemistry of the double bond in the starting material can dictate the stereochemistry of the final product, a principle known as orbital overlap control. rsc.org A chiral auxiliary attached to the substrate can block one face of the molecule, forcing a reagent to attack from the less hindered side, after which the auxiliary can be removed.

The development of these pathways relies on a deep understanding of the reaction mechanism, allowing for the rational design of catalysts and substrates that favor the formation of one stereoisomer over another.

Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 3-(Trifluoromethyl)cyclopentan-1-one, ¹H, ¹³C, and ¹⁹F NMR are all instrumental.

Proton (¹H) NMR spectroscopy of this compound would be expected to show a complex pattern of signals for the methylene (B1212753) protons of the cyclopentanone (B42830) ring, arising from their diastereotopicity and spin-spin coupling. The protons on carbons adjacent to the carbonyl group (C-2 and C-5) are typically deshielded and would appear at a different chemical shift than the protons on C-4. The single proton at C-3, being adjacent to the electron-withdrawing trifluoromethyl group, would also exhibit a distinct chemical shift.

Carbon-13 (¹³C) NMR provides information on the carbon skeleton. The carbonyl carbon (C-1) is characteristically found far downfield. The carbon attached to the trifluoromethyl group (C-3) would also be significantly shifted. The remaining methylene carbons (C-2, C-4, and C-5) would have distinct signals, with C-2 and C-5 being equivalent due to symmetry.

Fluorine-19 (¹⁹F) NMR is particularly informative due to the presence of the trifluoromethyl group. The ¹⁹F nucleus is highly sensitive, and its chemical shift is strongly influenced by the local electronic environment. The trifluoromethyl group in a saturated ring system adjacent to a carbonyl group would be expected to produce a singlet in the proton-decoupled spectrum, with a chemical shift that is characteristic of such a structural motif. The chemical shifts for the trifluoroacetyl (TFA) group generally range from -67 to -85 ppm relative to CFCl₃. dovepress.com The specific chemical shift for this compound will be influenced by the cyclopentane (B165970) ring's topology and the electronic effect of the ketone. dovepress.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | H at C-2, H at C-5 | ~2.0 - 2.5 |

| H at C-3 | ~2.5 - 3.0 | |

| H at C-4 | ~1.8 - 2.2 | |

| ¹³C | C-1 (C=O) | ~210 - 220 |

| C-2, C-5 | ~35 - 45 | |

| C-3 | ~40 - 50 (quartet due to C-F coupling) | |

| C-4 | ~25 - 35 | |

| CF₃ | ~120 - 130 (quartet due to C-F coupling) | |

| ¹⁹F | CF₃ | -70 to -80 |

The stereochemistry of this compound, specifically the relative orientation of the trifluoromethyl group (cis or trans to adjacent protons), can be determined using advanced, two-dimensional (2D) NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful method for this purpose as it detects through-space interactions between protons that are in close proximity, typically within 5 Å. nanalysis.comlibretexts.org For this compound, a NOESY experiment would reveal correlations between the proton on C-3 and the protons on the adjacent C-2 and C-4 positions.

In the cis isomer, the proton at C-3 would be on the same face of the ring as one proton on C-2 and one proton on C-4. This would result in strong NOE cross-peaks between these sets of protons.

In the trans isomer, the proton at C-3 would be on the opposite face of the ring from one proton on C-2 and one proton on C-4. The distances would be larger, leading to weaker or absent NOE cross-peaks.

Other 2D NMR experiments such as Correlation Spectroscopy (COSY) would be used to confirm the through-bond connectivity by showing correlations between protons that are spin-spin coupled, further aiding in the complete assignment of the proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectrophotometry is highly effective for identifying the key functional groups in this compound. The most prominent absorption bands are expected to be from the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds.

The C=O stretching vibration of a ketone in a five-membered ring is typically observed at a higher frequency than in acyclic or six-membered ring ketones due to ring strain. For cyclopentanone, this absorption is found around 1750 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group is not expected to significantly shift this frequency.

The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1360 cm⁻¹. vscht.cz The presence of multiple fluorine atoms often leads to several strong bands in this region due to symmetric and asymmetric stretching modes.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O stretch | ~1750 | Strong |

| Trifluoromethyl | C-F stretch | 1000 - 1360 | Strong, multiple bands |

| Alkane | C-H stretch | 2850 - 3000 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

For this compound, the C=O stretch would also be observable in the Raman spectrum, typically in the same region as in the IR spectrum (~1750 cm⁻¹). The symmetric C-F stretching vibrations of the CF₃ group are also expected to be Raman active. The C-C bond vibrations within the cyclopentane ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C-H stretching and bending modes will also be present. The Raman spectrum of cyclopentanone shows characteristic bands for CH₂ bending, C-C stretching, and ring vibrations, and similar features would be expected for the trifluoromethyl derivative. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within a molecule. For this compound, the key chromophore is the carbonyl group.

Saturated ketones, such as cyclopentanone, exhibit a relatively weak absorption in the UV region corresponding to the promotion of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. This is known as an n → π* transition. For cyclopentanone, the maximum absorption (λmax) for this transition is typically observed in the range of 280-300 nm. nist.gov

The trifluoromethyl group at the 3-position is a strong electron-withdrawing group. This inductive effect stabilizes the non-bonding electrons on the carbonyl oxygen, increasing the energy gap between the n and π* orbitals. nih.gov As a result, the n → π* transition will require more energy, leading to a shift of the absorption maximum to a shorter wavelength. This phenomenon is known as a hypsochromic or blue shift. Therefore, the λmax for this compound is expected to be slightly lower than that of unsubstituted cyclopentanone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₆H₇F₃O), the monoisotopic mass is 152.0449 Da. uni.lu Mass spectrometry confirms this molecular weight by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting parent ion.

Under typical electron ionization (EI) conditions, the molecular ion ([M]⁺) will undergo fragmentation, breaking into smaller, characteristic charged fragments. While a specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of ketones and trifluoromethylated compounds. libretexts.orgfluorine1.ru

Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org Another common process is the McLafferty rearrangement if a gamma-hydrogen is available, though this is less likely to be the primary pathway in a five-membered ring. The presence of the highly electronegative trifluoromethyl (CF₃) group significantly influences fragmentation, often leading to the loss of the CF₃ radical or related fragments.

Likely fragmentation patterns for this compound would include:

Loss of CO: A characteristic fragmentation for cyclic ketones, leading to a fragment ion.

Loss of CF₃: Cleavage of the C-C bond holding the trifluoromethyl group.

Ring Cleavage: Fragmentation of the cyclopentanone ring structure, potentially losing ethylene (B1197577) (C₂H₄) or other small neutral molecules. docbrown.inforesearchgate.net

High-resolution mass spectrometry can provide predicted data for various adducts of the molecule, which is useful for identification in complex matrices.

Table 1: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.05218 | 125.5 |

| [M+Na]⁺ | 175.03412 | 133.8 |

| [M-H]⁻ | 151.03762 | 125.2 |

| [M+NH₄]⁺ | 170.07872 | 148.4 |

| [M+K]⁺ | 191.00806 | 132.4 |

This data is computationally predicted and sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural confirmation. nih.gov

To date, a published single-crystal X-ray diffraction study for this compound has not been identified in a review of scientific literature. The compound's physical state at room temperature (often a liquid for small ketones) can make single-crystal growth challenging. In cases where direct crystallization is difficult, techniques involving co-crystallization with "chaperone" molecules can sometimes be employed to facilitate the formation of high-quality crystals suitable for X-ray analysis. researchgate.net

Should a crystallographic analysis be performed, it would reveal the exact conformation of the cyclopentanone ring, which is typically non-planar, adopting an envelope or twist conformation to minimize steric strain. docbrown.info Furthermore, it would precisely define the geometry of the trifluoromethyl group and its orientation relative to the ring, as well as detailing how the molecules pack together in the crystal lattice.

Photoelectron Spectroscopy (PES) in Ionization Energy and Orbital Energy Analysis

Photoelectron spectroscopy (PES) is a powerful technique used to measure the ionization energies of molecules, which provides direct insight into the energy levels of their molecular orbitals. libretexts.org The method involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. libretexts.org Depending on the photon source, the technique can be divided into Ultraviolet Photoelectron Spectroscopy (UPS), which probes valence electrons, and X-ray Photoelectron Spectroscopy (XPS), which probes core electrons. libretexts.org

A UPS spectrum would be expected to show several bands corresponding to the ionization of electrons from different valence molecular orbitals:

Oxygen Lone Pairs: The highest occupied molecular orbitals (HOMOs) would likely be the non-bonding lone pair orbitals on the carbonyl oxygen, resulting in the lowest ionization energy band in the spectrum.

C-C and C-H σ Orbitals: A series of broader, overlapping bands at higher ionization energies would correspond to the sigma bonding orbitals of the cyclopentane ring framework.

CF₃ Group Orbitals: The highly electronegative fluorine atoms would stabilize the orbitals of the trifluoromethyl group, placing their corresponding ionization bands at higher energy levels.

An XPS spectrum would show distinct, high-energy peaks corresponding to the core-level electrons (e.g., C 1s, O 1s, F 1s). The precise binding energies of these core electrons can provide information about the chemical environment of each atom. For instance, the C 1s signal would be split into multiple peaks: one for the carbonyl carbon (at a higher binding energy due to the adjacent oxygen), one for the carbon attached to the CF₃ group (shifted by the electronegative fluorines), and others for the remaining methylene carbons of the ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular characteristics that are often difficult or impossible to obtain through experimentation alone. For 3-(Trifluoromethyl)cyclopentan-1-one, these calculations can elucidate the influence of the electron-withdrawing trifluoromethyl group on the cyclopentanone (B42830) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.

For fluorinated organic compounds, DFT methods have proven effective in predicting molecular geometries and various spectroscopic parameters. researchgate.net In the case of this compound, DFT calculations, often using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), would be used to find the lowest energy conformation of the molecule. researchgate.netmdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles, revealing how the bulky and highly electronegative CF3 group affects the puckering of the cyclopentane (B165970) ring and the geometry around the carbonyl group. The electronic structure analysis reveals the charge distribution, showing the polarization of the C-F and C=O bonds.

Table 1: Representative Geometric Parameters for a Cyclopentanone Ring Calculated by DFT

This table presents typical data obtained from DFT calculations on similar cyclic ketones. The values for this compound would be specifically influenced by the CF3 group.

| Parameter | Description | Typical Calculated Value |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |

| C-CF3 Bond Length | The length of the bond connecting the ring to the trifluoromethyl group. | ~1.54 Å |

| C-F Bond Length | The average length of the carbon-fluorine bonds in the CF3 group. | ~1.35 Å |

| Ring Puckering Angle | A measure of the non-planarity of the cyclopentane ring. | Varies with conformation |

While DFT is prevalent, other quantum chemical methods are also employed. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based entirely on first principles without empirical parameters. They can offer very high accuracy, particularly for smaller molecules, but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 are much faster, allowing for the study of larger systems or longer timescale simulations, though with a trade-off in accuracy compared to DFT or ab initio approaches. These methods can be useful for initial conformational searches of flexible molecules like this compound before refining the results with more accurate methods.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net

For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopentanone. ontosight.ai This increased electrophilicity at the carbonyl carbon makes the molecule more susceptible to nucleophilic attack. nih.gov Computational analysis can map the spatial distribution of these orbitals, showing that the LUMO is likely centered on the carbonyl group, which is the primary site for nucleophilic addition. samipubco.com

Table 2: Conceptual Frontier Orbital Energies (in eV) from DFT Calculations

This table illustrates the expected effect of the trifluoromethyl group on the frontier orbitals of cyclopentanone based on general principles of electronic effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentanone (Reference) | ~ -6.8 | ~ 1.5 | ~ 8.3 |

| This compound | Lowered (~ -7.2) | Lowered (~ 1.1) | Reduced (~ 8.3) |

Mechanistic Modeling and Reaction Pathway Simulations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can identify intermediates, transition states, and determine the factors that control the reaction's outcome.

To understand a chemical reaction, chemists compute its potential energy surface. An energy profile plots the energy of the system as it progresses from reactants to products along the reaction coordinate. uhmreactiondynamics.org Key points on this profile are the transition states (TS), which represent the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

For reactions involving this compound, such as its reduction or nucleophilic addition, DFT calculations can locate the structure of the transition state. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. For instance, in the trifluoromethylation of ketones, computational studies have been used to build a general mechanism involving anionic chain reactions and to rationalize the reaction rates. nih.gov

Many chemical reactions can yield multiple products. Computational modeling is a valuable tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). These predictions are often based on comparing the activation energies of the different possible reaction pathways. nih.gov

In reactions involving substrates like this compound, the presence of the CF3 group can direct the outcome. For example, in a [3+2] cycloaddition reaction involving a similar trifluoromethylated compound, DFT calculations have shown that the CF3 group can accelerate the reaction and control the regioselectivity by influencing the electronic properties of the reactants. nih.gov By calculating the energies of the transition states leading to different regioisomers or stereoisomers, the model can predict the major product, guiding synthetic efforts and explaining experimental observations. acs.org

Conformational Analysis and Interconversion Barriers (e.g., Ring Inversion)

The five-membered ring of cyclopentanone is not planar. To alleviate torsional strain that would be present in a planar structure, the ring puckers into non-planar conformations. The two most commonly discussed conformations for cyclopentanone and its derivatives are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) forms. These conformers can interconvert through a low-energy process known as pseudorotation.

In the case of this compound, the bulky and highly electronegative trifluoromethyl (CF₃) group at the C3 position significantly influences the conformational equilibrium. The CF₃ group will preferentially occupy a position that minimizes steric interactions with the other atoms on the ring. In both the envelope and twist conformations, substituents can be in either a pseudo-axial or a pseudo-equatorial position. Computational studies on similar substituted cyclopentanones suggest that the conformer with the bulky substituent in a pseudo-equatorial position is generally more stable.

Table 1: Predicted Conformational Data for this compound

| Conformer | Predicted Stability | Key Dihedral Angles (Illustrative) | Interconversion Barrier (Qualitative) |

|---|---|---|---|

| Twist (C₂) | Potentially most stable | C₂-C₃-C₄-C₅ ≈ 20-40° | Low to moderate |

| Envelope (Cₛ) | Slightly less stable | C₂-C₃-C₄-C₅ ≈ 0° (flap C₃) | Low to moderate |

| Planar (Transition State) | Highest energy | All ring torsions ≈ 0° | Highest barrier |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted cyclopentanones. Specific computational studies are required for precise quantitative values for this compound.

Tautomeric Equilibria Modeling and Factors Influencing Tautomeric Forms (e.g., Keto-Enol, Enol-Enol)

This compound can exist in equilibrium with its enol tautomers. Tautomerism involves the migration of a proton and the shifting of a double bond. For this compound, two distinct enol forms are possible, arising from the deprotonation of either the C2 or C5 alpha-carbons. This leads to a potential keto-enol equilibrium and an enol-enol equilibrium between the two isomeric enols.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the relative stabilities of these tautomeric forms. A theoretical study on substituted cyclopentanones, which included the CF₃ substituent, indicated that the keto form is more stable than its enol counterpart. This is typical for simple ketones where the carbon-oxygen double bond is thermodynamically more stable than a carbon-carbon double bond.

However, the trifluoromethyl group introduces significant electronic effects. As a potent electron-withdrawing group, the CF₃ group increases the acidity of the alpha-protons, which could facilitate enolization. Furthermore, studies on other fluorinated ketones have shown that fluorine substitution can sometimes shift the equilibrium towards the enol form through hyperconjugative interactions that stabilize the enol. In the case of this compound, the CF₃ group is at the beta-position relative to the carbonyl group, and its influence is primarily inductive.

The equilibrium between the two possible enol forms (enol-enol tautomerism) would be governed by the relative stability of the endocyclic double bond at the C1-C2 versus the C1-C5 position. The presence of the CF₃ group at C3 could exert a subtle electronic influence on this equilibrium, but significant preference for one enol over the other is not immediately obvious without specific calculations. Factors such as solvent polarity can also play a crucial role, as polar protic solvents can stabilize the hydroxyl group of the enol form through hydrogen bonding.

Table 2: Predicted Tautomeric Equilibria for this compound

| Tautomeric Form | Structure | Predicted Relative Stability | Factors Influencing Stability |

|---|---|---|---|